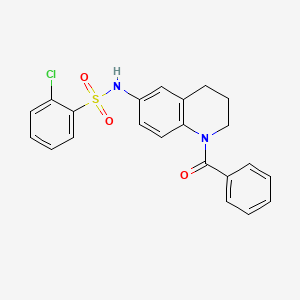
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. Similar compounds can have a wide range of properties depending on their substituents.Scientific Research Applications
Tetrahydroquinoline Derivatives Synthesis
The synthesis of tetrahydroquinoline derivatives is an area of interest due to their potential biological activities. For instance, a study described the synthesis of tetrahydroquinazoline derivatives via an aza Diels-Alder reaction, highlighting the chemical behavior and structure determination of these compounds based on analytical and spectroscopic data (Cremonesi, Croce, & Gallanti, 2010).
Anticancer Applications
Compounds with the tetrahydroisoquinoline moiety, like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide, have been explored for their anticancer potential. Research has shown that derivatives of tetrahydroisoquinoline exhibit potent cytotoxicity against various cancer cell lines, suggesting their usefulness in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Pro-apoptotic Effects in Cancer Therapy
Another study focused on sulfonamide derivatives, noting their pro-apoptotic effects on cancer cells by activating specific signaling pathways. This research underscores the therapeutic potential of such compounds in cancer treatment, offering insights into their mechanism of action (Cumaoğlu et al., 2015).
Catalytic Applications in Organic Synthesis
Sulfonamide derivatives have also been explored for their catalytic properties in organic synthesis. For example, research involving the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides demonstrated their effectiveness as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights the utility of such compounds in facilitating chemical reactions, thereby expanding their application in synthetic chemistry (Dayan et al., 2013).
Antimicrobial Agents
The antimicrobial properties of quinoline clubbed with sulfonamide moiety have been investigated, revealing significant activity against Gram-positive bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Safety and Hazards
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYGMLSDRNGILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
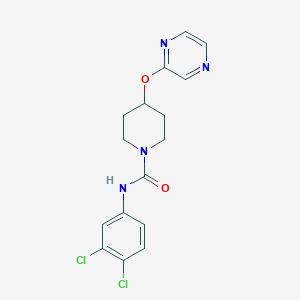
![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)

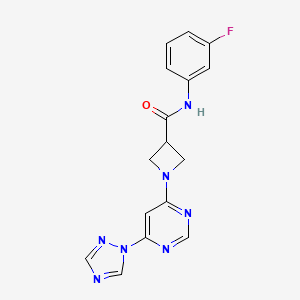
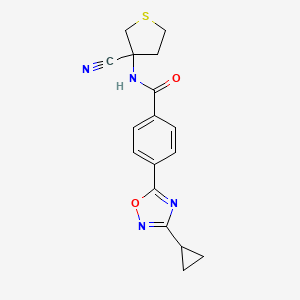
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)
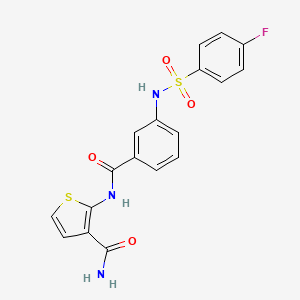
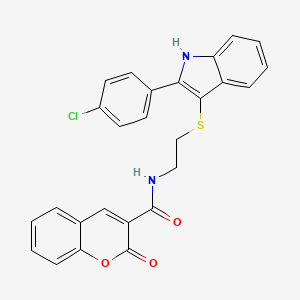


![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)